6-(4-Methylpiperidin-1-yl)pyridazin-3-ol

PI3Kδ Kinase Inhibitor Cellular Assay

Need a quantified PI3Kδ probe or antimicrobial lead with patent-defined SCD1 activity? This pyridazin-3-ol core with 4-methylpiperidine substitution delivers validated pharmacological data. - **Kinase screening**: 102 nM IC50 in PI3Kδ cellular assay (Ri-1 cells). - **Antimicrobial**: 0.22-0.25 μg/mL MIC vs S. aureus. - **Clean CYP profile**: CYP3A4 IC50 >10,000 nM. Supplied as solid at 98% HPLC purity. Stable 2-8°C storage. Direct order for SAR, hit-to-lead, or in vivo combination studies.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 756901-36-7
Cat. No. B2464249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperidin-1-yl)pyridazin-3-ol
CAS756901-36-7
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESCC1CCN(CC1)C2=NNC(=O)C=C2
InChIInChI=1S/C10H15N3O/c1-8-4-6-13(7-5-8)9-2-3-10(14)12-11-9/h2-3,8H,4-7H2,1H3,(H,12,14)
InChIKeyGUXSINLZIQQQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methylpiperidin-1-yl)pyridazin-3-ol: Specifications & Core Properties


6-(4-Methylpiperidin-1-yl)pyridazin-3-ol (CAS: 756901-36-7) is a heterocyclic small molecule with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol, structurally defined by a pyridazin-3-ol core bearing a 4-methylpiperidin-1-yl substituent . The compound exhibits a predicted density of 1.26±0.1 g/cm³ and a predicted pKa of 11.23±0.40 . It is commercially available at a research-grade purity specification of 98% (HPLC) and is typically supplied as a solid with a recommended storage condition of sealed, dry storage at 2-8°C . The compound serves as a versatile scaffold for medicinal chemistry programs, with documented biological activity across multiple target classes including kinase inhibition, antimicrobial effects, and metabolic enzyme modulation [1][2]. For procurement decisions, key technical differentiators include its defined purity grade, validated storage stability parameters, and documented potency profiles in specific assay systems as detailed in subsequent sections.

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol: Irreplaceable by Generic Analogs


Generic substitution of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol with structurally similar pyridazin-3-ol derivatives or alternative piperidine-substituted heterocycles is not scientifically justifiable due to quantifiable differences in target engagement, potency, and selectivity. The specific 4-methyl substitution on the piperidine ring and the precise 6-position attachment to the pyridazin-3-ol core confer distinct pharmacophoric features that translate into measurable differences in biological activity [1]. For instance, the 4-methylpiperidine moiety in this compound yields a PI3Kδ cellular IC50 of 102 nM [1], whereas the closely related 4-methylpiperazine analog (CAS 344287-23-6) exhibits markedly weaker activity against leukemia cell lines with IC50 values in the 10–30 μM range . Furthermore, this compound demonstrates potent antimicrobial activity against Staphylococcus aureus (MIC 0.22–0.25 μg/mL) , a property not uniformly shared across unsubstituted or differently substituted pyridazin-3-ol analogs. The patent-protected scaffold family (US9102669B2) explicitly claims the piperidinyl-pyridazinyl architecture as essential for SCD1 inhibition [2], underscoring that minor structural modifications abrogate this specific therapeutic mechanism. These quantitative differences across multiple assay systems establish that this compound occupies a distinct activity profile space that cannot be replicated by generic in-class alternatives.

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol: Quantitative Evidence


PI3Kδ Cellular Kinase Inhibition

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol exhibits quantifiable inhibition of PI3Kδ-mediated signaling in a cellular context. In Ri-1 cells, the compound inhibits human PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM, as measured by electrochemiluminescence assay after 30 minutes of exposure [1]. In contrast, the structurally related 4-methylpiperazine analog (CAS 344287-23-6) demonstrates substantially weaker cellular activity, with reported IC50 values ranging from 10 to 30 μM against leukemia cell lines . This represents an approximate 100- to 300-fold difference in potency. For procurement, this data establishes that the 4-methylpiperidine substitution pattern is a critical determinant of cellular kinase inhibitory activity, and substitution with the piperazine analog would result in a loss of approximately two orders of magnitude in potency [1].

PI3Kδ Kinase Inhibitor Cellular Assay AKT Phosphorylation

Antimicrobial Activity Against S. aureus

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol demonstrates quantifiable antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 0.22–0.25 μg/mL against Staphylococcus aureus . This potency level is notably superior to the broader class of unsubstituted pyridazin-3-ol derivatives, which generally lack robust, quantifiable antimicrobial activity in standardized assays. While direct head-to-head MIC data for the closest analog 6-(piperidin-1-yl)pyridazin-3-ol (CAS 88259-84-1) is not available in the public domain, the class-level inference indicates that the 4-methyl substitution on the piperidine ring enhances antimicrobial potency compared to unsubstituted piperidine analogs [1][2]. Additionally, the target compound demonstrates significant inhibition of Staphylococcus epidermidis biofilm formation, a functional attribute not universally shared across the pyridazinone scaffold family . For procurement in antimicrobial screening programs, this compound offers a validated, potent starting point with defined MIC values against clinically relevant Gram-positive pathogens.

Antimicrobial MIC Staphylococcus aureus Biofilm Inhibition

Patent-Validated SCD1 Inhibitor Scaffold

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol belongs to a patented chemical series of substituted piperidinyl-pyridazinyl derivatives claimed as Stearoyl-CoA Desaturase-1 (SCD1) inhibitors in US Patent US9102669B2 [1]. The patent explicitly claims the core piperidinyl-pyridazinyl scaffold as essential for SCD1 inhibition, an enzyme target validated for the treatment of obesity, type-II diabetes, and related metabolic disorders [1]. This patent linkage provides a direct, documented mechanistic association not available for many commercially available pyridazin-3-ol analogs. In contrast, related compounds such as 6-(4-methylpiperazin-1-yl)pyridazin-3-ol (CAS 344287-23-6) are primarily associated with CDK4 inhibition , while 6-(2-ethylpiperidin-1-yl)pyridazin-3-ol lacks patent-validated target engagement data . The SCD1 patent specifically claims the piperidine substitution pattern present in the target compound, distinguishing it from piperazine-based or unsubstituted analogs that fall outside the claimed chemical space [1]. For procurement decisions in metabolic disease research, this compound offers a direct entry point into a validated, patent-protected inhibitor class with defined therapeutic rationale.

SCD1 Stearoyl-CoA Desaturase Metabolic Disease Obesity Type-II Diabetes

CYP3A4 Selectivity Profile

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol exhibits a quantifiable selectivity window against the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). In human liver microsomes, the compound demonstrates time-dependent inhibition of CYP3A4 with an IC50 of 10,000 nM (10 μM) after 30 minutes of preincubation [1]. This value indicates a favorable selectivity margin, as CYP3A4 inhibition typically requires concentrations well below 1 μM to raise drug-drug interaction (DDI) concerns [2]. In contrast, many structurally related kinase inhibitors bearing similar piperidine-pyridazine motifs exhibit significantly more potent CYP3A4 inhibition, with IC50 values frequently falling below 1 μM [3]. For example, related 4-methylpiperidine-containing compounds have been reported with CYP3A4 IC50 values >12,000 nM, while some analogs show potent inhibition in the low nanomolar range [1][3]. The target compound's 10,000 nM IC50 positions it in a more favorable DDI risk category, reducing the likelihood of confounding metabolic interactions in polypharmacology studies or in vivo efficacy models. For procurement in drug discovery programs where CYP inhibition is a critical liability filter, this compound offers a quantifiable advantage in metabolic selectivity.

CYP3A4 Drug-Drug Interaction Metabolic Stability Hepatotoxicity

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol: Optimal Application Scenarios


PI3Kδ Kinase Inhibitor Screening & Medicinal Chemistry

Procurement of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol is most scientifically justified for research programs requiring validated PI3Kδ inhibitors with quantifiable cellular potency. The compound's 102 nM IC50 in Ri-1 cells [1] provides a defined benchmark for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns targeting the PI3K/AKT pathway. Its 100- to 300-fold potency advantage over the 4-methylpiperazine analog makes it a superior starting point for kinase inhibitor design compared to structurally similar but less active alternatives. This compound should be prioritized in screening cascades where functional AKT phosphorylation readouts are used as primary efficacy endpoints.

Antimicrobial Lead Discovery Against Gram-Positive Pathogens

The compound's sub-microgram per mL MIC (0.22–0.25 μg/mL) against Staphylococcus aureus [1] positions it as a viable antimicrobial lead scaffold for programs targeting Gram-positive bacterial infections. Procurement is warranted for research groups seeking novel chemical matter with demonstrated potency against S. aureus, particularly where biofilm inhibition is a desired secondary phenotype [1]. The defined MIC value enables direct comparison with reference antibiotics and facilitates structure-activity relationship exploration around the pyridazin-3-ol core. This compound offers a quantifiable advantage over unsubstituted pyridazin-3-ol analogs that lack comparable antimicrobial activity data.

Metabolic Disease Target Validation and SCD1 Inhibitor Development

For research programs focused on Stearoyl-CoA Desaturase-1 (SCD1) inhibition for obesity, type-II diabetes, or related metabolic disorders, 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol provides a direct entry point into a patented inhibitor class [1]. The explicit patent linkage in US9102669B2 [1] distinguishes this compound from analogs with undefined or divergent target profiles. Procurement is strategically advantageous for groups seeking to validate SCD1 as a therapeutic target or to develop second-generation SCD1 inhibitors, as the patent-defined chemical space provides a clear intellectual property and structural framework for medicinal chemistry optimization.

Polypharmacology & DDI-Minimized In Vivo Studies

The compound's favorable CYP3A4 inhibition profile (IC50 = 10,000 nM) [1] makes it particularly suitable for polypharmacology studies and in vivo efficacy models where minimizing confounding drug-drug interactions is critical. Compared to many kinase inhibitors that exhibit potent CYP3A4 inhibition (IC50 < 1 μM) , this compound's 10-fold or greater selectivity window reduces the likelihood of metabolic interference when co-administered with other tool compounds or when used in combination therapy models. Procurement is recommended for research programs where clean CYP profiles are required for interpretable pharmacokinetic/pharmacodynamic relationships or for studies involving CYP3A4-metabolized comedications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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